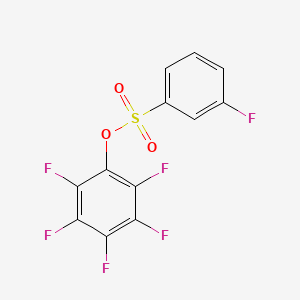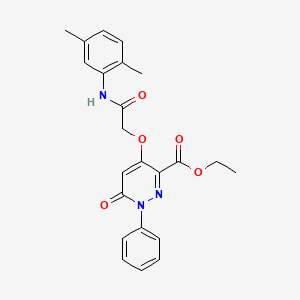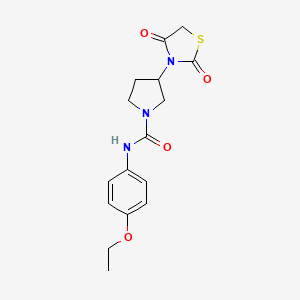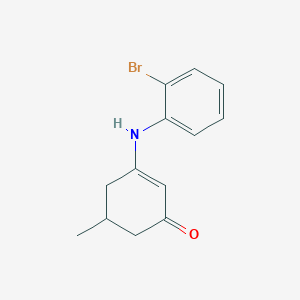
Pentafluorophenyl 3-fluoro-benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorophenyl 3-fluoro-benzenesulfonate is a chemical compound with the molecular formula C12H4F6O3S and a molecular weight of 342.21 g/mol . It is a halogenated compound used primarily in research settings, particularly in the field of proteomics . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenyl 3-fluoro-benzenesulfonate can be synthesized through the reaction of pentafluorophenol with 3-fluorobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 3-fluoro-benzenesulfonate primarily undergoes substitution reactions due to the presence of the pentafluorophenyl group, which is an excellent leaving group . These reactions often involve nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under mild conditions to prevent decomposition .
Major Products
The major products formed from these reactions are typically amides, thioesters, and esters, depending on the nucleophile used . These products are often used in further synthetic applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Pentafluorophenyl 3-fluoro-benzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pentafluorophenyl 3-fluoro-benzenesulfonate involves the activation of the sulfonate group, making it highly reactive towards nucleophiles . The pentafluorophenyl group acts as a leaving group, facilitating the substitution reaction. This reactivity is harnessed in various synthetic applications, allowing for the efficient formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and are used in similar substitution reactions.
N-hydroxysuccinimide (NHS) esters: These esters are also used in bioconjugation and peptide synthesis but are more susceptible to hydrolysis compared to pentafluorophenyl esters.
Uniqueness
Pentafluorophenyl 3-fluoro-benzenesulfonate is unique due to its stability and reactivity, which make it a valuable reagent in both research and industrial applications. Its resistance to hydrolysis compared to other esters, such as NHS esters, provides an advantage in various synthetic processes .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F6O3S/c13-5-2-1-3-6(4-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUZFCZTTKFVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2946583.png)
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2946585.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2946588.png)
![2-(1-methyl-1H-indol-3-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2946589.png)



![11-(furan-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2946597.png)

![4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2946600.png)

![5H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2946602.png)

